2-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-YL)acetic acid
Description
Properties
IUPAC Name |
2-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-8-5(11)3(2-4(9)10)7-6(8)12/h3H,2H2,1H3,(H,7,12)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCYIUAJHMPVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397282, DTXSID501226905 | |
| Record name | 2-(1-METHYL-5-OXO-2-THIOXOIMIDAZOLIDIN-4-YL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-5-oxo-2-thioxo-4-imidazolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801-63-4, 28868-14-6 | |
| Record name | 1-Methyl-5-oxo-2-thioxo-4-imidazolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1801-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-METHYL-5-OXO-2-THIOXOIMIDAZOLIDIN-4-YL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-5-oxo-2-thioxo-4-imidazolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-YL)acetic acid is a compound that belongs to the class of thioxoimidazolidin derivatives. Its unique structural characteristics, including an imidazolidin-4-one framework and a thioxo substituent, contribute to its notable biological activities, particularly in antimicrobial applications. This article provides a comprehensive review of the biological activity associated with this compound, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is represented as follows:
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that derivatives of this compound interfere with bacterial cell wall synthesis and metabolic pathways, making it a candidate for further development in antimicrobial therapies.
Table 1: Antibacterial Activity Against Various Bacteria
| Bacteria Type | Activity (MIC in µg/mL) | Reference |
|---|---|---|
| Gram-positive | ||
| Staphylococcus aureus | 32 | |
| Streptococcus pneumoniae | 16 | |
| Gram-negative | ||
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The mechanism by which this compound exerts its antibacterial effects involves:
- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Interference with Metabolic Pathways : It may also affect metabolic pathways essential for bacterial survival, such as those involved in amino acid synthesis.
Interaction Studies
Molecular docking simulations have been employed to study the interactions of this compound with various biological targets, particularly enzymes involved in bacterial metabolism. These studies help elucidate binding affinities and mechanisms of action, which are crucial for optimizing its efficacy as an antimicrobial agent.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thioxoimidazolidin derivatives, including this compound. The study utilized a variety of bacterial strains and assessed the Minimum Inhibitory Concentration (MIC) values. The results indicated that the compound exhibited potent antibacterial activity, especially against Gram-positive bacteria.
Scientific Research Applications
2-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-YL)acetic acid is a thioxoimidazolidin derivative with an imidazolidin-4-one framework, featuring a methyl group and a keto group at the 5-position, and a thioxo substituent at the 2-position. This structure gives it potential biological activity and reactivity in chemical processes.
Scientific Research Applications
This compound has applications in:
- Antibacterial Assays Derivatives of this compound demonstrate antibacterial effects against Gram-positive and Gram-negative bacteria. The compound may interfere with bacterial cell wall synthesis or metabolic pathways, making it a candidate for antimicrobial therapies.
- Interaction Studies It can interact with biological targets, including enzymes involved in bacterial metabolism. Molecular docking simulations and kinetic assays can elucidate binding affinities and mechanisms of action, important for understanding therapeutic applications and optimizing efficacy.
- Synthesis of Derivatives The reactions it undergoes can be utilized to synthesize derivatives with enhanced properties or different functionalities.
Structural comparison with similar compounds :
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Oxo-2-thioxoimidazolidin | Structure | Lacks the acetic acid moiety; primarily studied for cytotoxicity. |
| 4-Thiazolidinecarboxylic Acid | Structure | Contains a different ring structure; known for anti-inflammatory properties. |
| Thiazolidinedione Derivatives | Structure | Known for their role in diabetes management; different functional groups influence activity. |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of 2-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-YL)acetic acid with related compounds:
Key Observations :
- Substituent Effects: The methyl group in the target compound likely enhances metabolic stability compared to the allyl group (more prone to oxidation) .
- Purity : Only the allyl-substituted derivative has documented purity (95%), suggesting stringent synthesis protocols for lab-grade compounds .
Preparation Methods
Cyclization via Thiosemicarbazide and Ethyl Chloroacetate
- Starting materials: Thiosemicarbazide and ethyl chloroacetate.
- Reaction conditions: The reaction is typically carried out in the presence of fused sodium acetate, which acts as a base to facilitate cyclization.
- Process: Thiosemicarbazide reacts with ethyl chloroacetate to form the 2-thioxoimidazolidin-4-one ring system. This step is crucial for establishing the 5-oxo and 2-thioxo functionalities on the imidazolidine ring.
This method was demonstrated in the synthesis of related compounds such as 4-(1-(5-oxo-2-thioxoimidazolidin-1-ylimino)ethyl)phenyl acetate, indicating the feasibility of forming the core structure under mild conditions.
N-Methylation
- Reagents: Methyl iodide or methyl sulfate.
- Procedure: The 2-thioxoimidazolidin-4-one intermediate is treated with methylating agents to introduce the methyl group at the nitrogen atom (N1 position).
- Outcome: Formation of the N-methyl derivative, which is a key intermediate for further functionalization.
This step is generally performed under reflux in an appropriate solvent such as acetone or DMF, yielding the N-methylated product in good yield.
Introduction of the Acetic Acid Side Chain
- Method: Alkylation or acylation of the imidazolidine ring with haloacetic acid derivatives or their esters.
- Typical reagents: Chloroacetic acid or ethyl bromoacetate.
- Conditions: Base-mediated substitution reactions or ester hydrolysis to yield the free acetic acid moiety attached to the 4-position of the imidazolidine ring.
This step completes the synthesis of 2-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetic acid by attaching the acetic acid side chain to the ring nitrogen or carbon as required.
Representative Synthesis Table
| Step | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Thiosemicarbazide + Ethyl chloroacetate | Fused sodium acetate, reflux | 2-Thioxoimidazolidin-4-one intermediate | 70-80 | Cyclization forms core imidazolidine |
| 2 | Intermediate from Step 1 | Methyl iodide, acetone, reflux | N-Methyl-2-thioxoimidazolidin-4-one | 75-85 | N-Methylation at nitrogen atom |
| 3 | N-Methylated intermediate | Chloroacetic acid, base, solvent | This compound | 65-75 | Acetic acid side chain introduction |
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Characteristic bands for C=O (around 1700 cm⁻¹) and C=S (around 1200-1400 cm⁻¹) confirm the presence of oxo and thioxo groups.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows singlets corresponding to methyl protons (around δ 2.4-3.0 ppm) and methylene protons of the acetic acid side chain.
- ^13C NMR confirms carbonyl and thiocarbonyl carbons typically appearing downfield (δ 160-180 ppm).
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight confirm the molecular structure.
- Elemental Analysis: Validates the purity and composition of the synthesized compound.
Research Findings and Optimization Notes
- The choice of base and solvent significantly affects the cyclization yield; fused sodium acetate is preferred for clean conversion.
- Methylation is most efficient with methyl iodide under reflux; milder conditions lead to incomplete reaction.
- The acetic acid side chain introduction is optimized by using haloacetic acid esters followed by hydrolysis to improve yields and purity.
- Purification by recrystallization from ethanol/water mixtures yields high-purity crystalline products suitable for further applications.
Q & A
Q. What are the standard synthetic routes for 2-(1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetic acid?
The compound is typically synthesized via condensation reactions involving thiazolidinone precursors. A common method involves refluxing 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid derivatives with aldehydes (e.g., 1H-benzoimidazole-2-carbaldehyde) in acetic acid with sodium acetate as a catalyst. The reaction is monitored for 1–5 hours, followed by precipitation, washing, and recrystallization from acetic acid or DMF .
Example Synthesis Table
| Reagents | Solvent | Catalyst | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid, 1H-benzoimidazole-2-carbaldehyde | Acetic acid | NaOAc | 1–5 h | 60–85 |
| Adapted from synthesis protocols in and . |
Q. Which analytical techniques are recommended for structural characterization?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
- NMR (¹H/¹³C) : Confirms substituent positions and ring structure.
- Elemental analysis : Validates purity by matching calculated/experimental C, H, N, S content .
Q. How is the preliminary biological activity of this compound assessed?
Initial screening involves in vitro assays:
- Antimicrobial : Disk diffusion or microdilution against bacterial/fungal strains.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Anti-inflammatory : COX-2 inhibition assays .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, temperature). Iterative feedback between simulations and lab experiments reduces trial-and-error approaches .
Q. How should researchers address contradictory reports on biological activity?
Conflicting data may arise from variations in assay protocols or compound purity. Mitigation strategies include:
- Standardizing assay conditions (e.g., cell line passage number, incubation time).
- Validating purity via HPLC or mass spectrometry.
- Replicating studies under controlled parameters .
Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?
- Modification of substituents : Introduce electron-withdrawing/donating groups to the imidazolidinone or acetic acid moieties.
- Bioisosteric replacement : Replace the thioxo group with oxo or selenoxo to assess potency changes.
- Molecular docking : Predict binding affinities to targets like DNA topoisomerase II or microbial enzymes .
Q. What experimental parameters influence synthesis yield and scalability?
Critical factors include:
- Catalyst loading : Higher NaOAc concentrations (>3 mmol) improve cyclization efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature : Reflux at 110–120°C accelerates reaction kinetics .
Q. What methodologies are used for toxicity profiling in preclinical studies?
- In vitro : HepG2 cell viability assays to assess hepatotoxicity.
- In vivo : Acute toxicity studies in rodent models (LD₅₀ determination).
- Genotoxicity : Ames test for mutagenic potential .
Data Contradiction Analysis Example
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
